2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate

Description

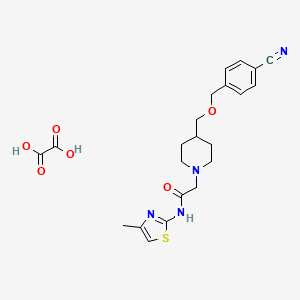

This compound features a piperidin-1-yl core substituted with a 4-cyanobenzyloxymethyl group, linked via an acetamide bridge to a 4-methylthiazol-2-yl moiety. The oxalate counterion enhances crystallinity and stability.

Properties

IUPAC Name |

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S.C2H2O4/c1-15-14-27-20(22-15)23-19(25)11-24-8-6-18(7-9-24)13-26-12-17-4-2-16(10-21)3-5-17;3-1(4)2(5)6/h2-5,14,18H,6-9,11-13H2,1H3,(H,22,23,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUJIIHIPDAZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate involves several intricate steps. The process typically starts with the preparation of 4-cyanobenzyl alcohol, which is then reacted with piperidine under appropriate conditions to form the intermediate compound. This intermediate is subsequently treated with acetamide and 4-methylthiazol-2-yl chloride under controlled conditions to achieve the final product. The reaction conditions, including temperature, pH, and solvents used, are meticulously optimized to ensure high yield and purity.

Industrial Production Methods: : In an industrial setting, the production of this compound is scaled up using continuous flow reactors that allow precise control over reaction conditions. The use of high-efficiency catalytic systems and advanced purification techniques, such as column chromatography and crystallization, ensures the consistent production of high-quality 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically involving agents like hydrogen peroxide or potassium permanganate, resulting in the formation of various oxidized derivatives.

Reduction: : Reduction reactions, often facilitated by agents such as lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.

Substitution: : It can participate in nucleophilic substitution reactions where certain functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Lithium aluminum hydride.

Substitution agents: : Halogenating agents like chlorine or bromine.

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a versatile compound with applications across several scientific domains:

Chemistry: : Used as a precursor in organic synthesis to create complex molecules.

Biology: : Investigated for its potential effects on cellular processes and pathways.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors, within biological systems. These interactions modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights critical structural variations between the target compound and analogs from the evidence:

Pharmacological and Physicochemical Properties

- Target vs. The 4-methylthiazol-2-yl group (target) offers moderate lipophilicity compared to the phenyl (compound 7) or unsubstituted (compound 6) thiazoles, balancing solubility and membrane permeability .

- Target vs. Compound (Piperazine-Benzothiazole): Piperazine (two nitrogens) in increases hydrogen-bonding capacity but may reduce metabolic stability compared to the mono-nitrogen piperidine in the target. The benzothiazole moiety in is bulkier than the target’s thiazole, likely affecting target selectivity and clearance rates .

- Target vs. Compound (Furylsulfinyl-Pyridyloxy): The furylsulfinyl group in introduces chirality, complicating synthesis and metabolism. The target’s cyanobenzyl group provides a planar, electron-withdrawing aromatic system, which may improve binding to flat enzymatic pockets (e.g., kinase targets) .

Target vs. Compound (Pivalamide-Difluorobenzyl):

The pivalamide group in reduces hepatic metabolism via steric hindrance, extending half-life. However, the target’s oxalate salt improves aqueous solubility compared to the free base forms common in analogs .

Research Findings and Activity Trends

Thiazole Substitution Impact:

Phenyl or methoxyphenyl groups on thiazole (e.g., compound 7) enhance hydrophobic interactions in vitro but may increase off-target binding. The target’s 4-methyl group provides a compromise between activity and selectivity .- Piperidine vs. Piperazine: Piperazine-containing analogs () show higher solubility at physiological pH due to increased basicity, but the target’s piperidine with a cyanobenzyloxymethyl group likely improves tissue penetration .

Counterion Effects: The oxalate salt in the target enhances stability and crystallinity compared to hydrochloride salts used in other analogs, facilitating formulation .

Biological Activity

The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a synthetic derivative that combines piperidine and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 481.5 g/mol

- CAS Number : 1396879-39-2

Biological Activity Overview

The biological activity of the compound was evaluated through various assays that demonstrated its potential effectiveness against several biological targets. The following sections detail specific activities, including enzyme inhibition and antimicrobial properties.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an important enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

- IC50 Values : The compound showed significant AChE inhibitory activity, with IC50 values comparable to known inhibitors. For instance, compounds in related studies exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating a strong potential for therapeutic applications in neurodegenerative disorders .

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in kidney stone formation and certain infections.

- Inhibitory Activity : The compound demonstrated strong urease inhibitory activity, with some derivatives showing IC50 values as low as 1.13 µM . This suggests potential applications in treating conditions associated with urease activity.

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains.

Results from Antibacterial Screening

The compound exhibited moderate to strong antibacterial activity against several strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

These findings indicate that the compound may serve as a lead for developing new antibacterial agents .

The mechanism of action of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate involves its interaction with specific receptors and enzymes in the body:

- Receptor Binding : The compound likely interacts with central nervous system receptors, modulating pathways associated with pain perception and inflammation.

- Enzyme Modulation : By inhibiting enzymes like AChE and urease, it alters biochemical pathways that can lead to therapeutic effects in neurodegenerative diseases and urinary disorders.

Case Studies and Research Findings

Recent studies have highlighted the significance of piperidine and thiazole derivatives in pharmacology. For instance:

- A study on related compounds showed promising results in treating Alzheimer's disease by enhancing cholinergic function through AChE inhibition .

- Another investigation focused on urease inhibitors demonstrated that certain structural modifications could significantly enhance inhibitory potency, suggesting a structure-activity relationship that could be explored further with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.